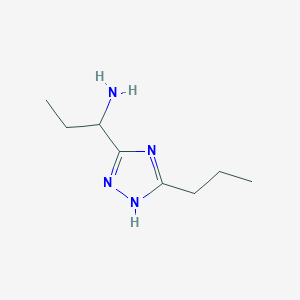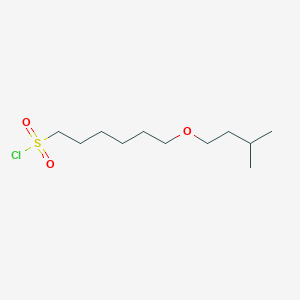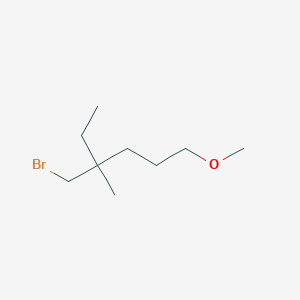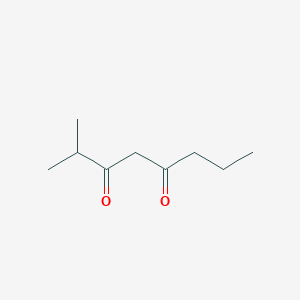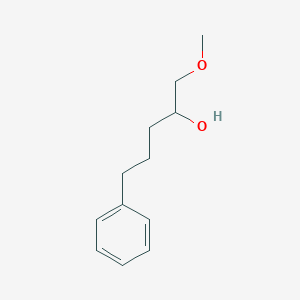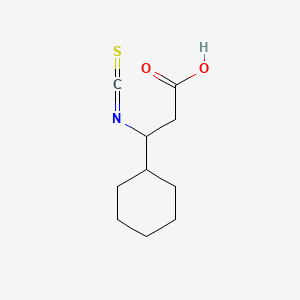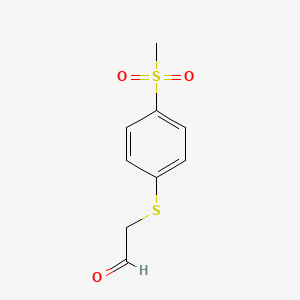
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a thioacetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-(methylsulfonyl)phenylthiol and an appropriate aldehyde precursor.
Reaction Conditions: The thiol group of 4-(methylsulfonyl)phenylthiol is reacted with the aldehyde under mild acidic or basic conditions to form the thioacetaldehyde linkage. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dichloromethane or ethanol.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction conditions and monitoring of product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetaldehyde moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly targeting cyclooxygenase (COX) enzymes.
Materials Science: It serves as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde exerts its effects involves:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators.
Pathways Involved: It interferes with the arachidonic acid pathway, leading to decreased synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
4-(Methylsulfonyl)phenylthiol: Shares the methylsulfonylphenyl moiety but lacks the thioacetaldehyde group.
2-(Methylsulfonyl)phenylacetaldehyde: Similar structure but with a different functional group arrangement.
Uniqueness: 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde is unique due to the combination of the methylsulfonylphenyl and thioacetaldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C9H10O3S2 |
|---|---|
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
2-(4-methylsulfonylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10O3S2/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-6H,7H2,1H3 |
InChI-Schlüssel |
LIAYBGKQSWKRTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)

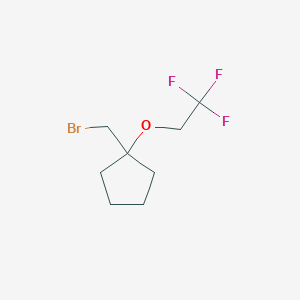
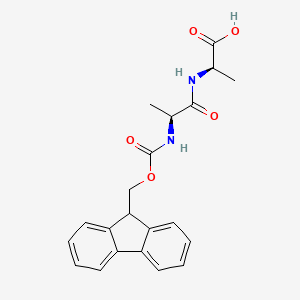
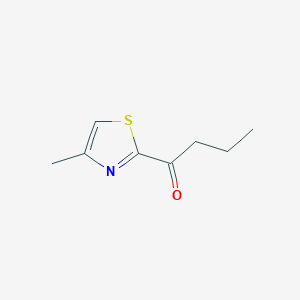
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
